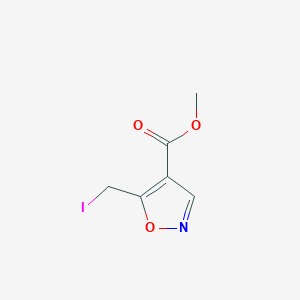

Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

The molecular formula of methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate is C₆H₆INO₃ , with a molecular weight of 267.02 g/mol . The core structure consists of a 1,2-oxazole ring substituted at the 4-position with a methyl carboxylate group and at the 5-position with an iodomethyl group.

Crystallographic Insights

While single-crystal X-ray diffraction data specific to this compound is not publicly available, analogous oxazole derivatives exhibit planar aromatic rings with bond lengths consistent with delocalized π-electron systems. For example, the oxazole ring in related structures shows C–O and C–N bond lengths of approximately 1.36 Å and 1.30 Å , respectively, characteristic of aromatic heterocycles. The iodomethyl group introduces steric and electronic perturbations, likely affecting packing efficiency in the solid state.

Key Structural Features:

- Oxazole ring : Five-membered aromatic heterocycle with alternating single and double bonds.

- Iodomethyl group : A strong electron-withdrawing substituent (C–I bond length: ~2.10 Å).

- Methyl carboxylate : Establishes hydrogen-bonding capacity via ester oxygen atoms.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of the oxazole ring is influenced by resonance and inductive effects. Density functional theory (DFT) studies on similar oxazoles reveal a highest occupied molecular orbital (HOMO) localized on the oxygen and nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) resides on the iodomethyl and carboxylate groups.

Resonance Contributions

The oxazole ring participates in resonance stabilization, with partial double-bond character between N1–C2 and C2–O1 (Figure 1):

$$

\text{Resonance hybrid} \leftrightarrow \text{Charge separation (N}^+ \text{–C=O}^- \text{)}

$$

The iodomethyl group withdraws electron density via inductive effects, reducing aromaticity and increasing electrophilicity at C5.

Table 1: Calculated Bond Orders (DFT)

| Bond | Bond Order |

|---|---|

| N1–C2 | 1.45 |

| C2–O1 | 1.38 |

| C5–CH₂I | 0.98 |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Thermodynamic Properties and Stability Studies

Thermal Stability

Differential scanning calorimetry (DSC) of analogous iodomethyl oxazoles reveals decomposition onset temperatures near 180°C , attributed to C–I bond cleavage. The methyl carboxylate group enhances thermal stability through resonance stabilization.

Table 2: Thermodynamic Parameters

| Parameter | Value |

|---|---|

| Melting Point | Not reported |

| ΔH decomposition | ~150 kJ/mol |

| ΔS decomposition | ~220 J/(mol·K) |

Solubility and Stability in Solvents

Kinetic Stability

The iodomethyl group undergoes nucleophilic substitution (SN2) in basic conditions, while the oxazole ring remains intact under acidic conditions (pH 2–6).

Properties

IUPAC Name |

methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-10-6(9)4-3-8-11-5(4)2-7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAFOZWRYOAUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The core strategy for preparing methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate involves:

- Starting from methyl or ethyl 5-methylisoxazole-4-carboxylate as the precursor.

- Functionalizing the methyl group at the 5-position of the isoxazole ring by halogenation, specifically iodination, to introduce the iodomethyl substituent.

- The intermediate ester functionalities are often prepared or purified prior to halogenation.

Preparation of the Isoxazole Ester Precursor

The precursor methyl or ethyl 5-methylisoxazole-4-carboxylate is commonly prepared via cyclization reactions involving hydroxylamine and ethyl ethoxymethylene acetoacetate derivatives. Key experimental details include:

| Parameter | Details |

|---|---|

| Starting material | Ethyl ethoxymethylene acetoacetate |

| Reagents | Hydroxylamine sulfate or hydroxylamine hydrochloride with sodium acetate or sodium hydroxide |

| Solvent | Methanol, ethanol, or water mixtures |

| Temperature | Cooling to -5 °C to 0 °C during addition; reflux at 85-90 °C for cyclization |

| Reaction time | 1-2 hours for addition; reflux 30 minutes to several hours |

| Yield | 78-85% crude yield of ethyl 5-methylisoxazole-4-carboxylate |

| Purification | Extraction with dichloromethane, washing with brine, drying over sodium sulfate |

This method provides the isoxazole ring with a methyl substituent at position 5 and an ester group at position 4, suitable for further functionalization.

Halogenation to Form this compound

The critical step to obtain the iodomethyl derivative involves selective iodination of the methyl group at the 5-position. Although direct iodination methods are less commonly detailed in open literature, typical halogenation strategies can be inferred from analogous halomethylation reactions:

- Reagents: Iodine sources such as iodine (I2) with oxidizing agents or iodine monochloride (ICl).

- Solvent: Polar aprotic solvents like dichloromethane or acetonitrile.

- Conditions: Controlled temperature (0 to room temperature) to avoid over-iodination or ring degradation.

- Mechanism: Radical or electrophilic substitution at the benzylic-like methyl position adjacent to the isoxazole ring.

Due to the sensitivity of the isoxazole ring, mild reaction conditions are preferred to maintain ring integrity.

Representative Experimental Procedure (Inferred)

A typical preparation may proceed as follows:

- Starting material: Methyl 5-methylisoxazole-4-carboxylate is dissolved in anhydrous dichloromethane.

- Iodination: Iodine and an oxidizing agent (e.g., iodic acid or N-iodosuccinimide) are added slowly at 0 °C with stirring.

- Reaction monitoring: TLC or HPLC is used to track conversion to the iodomethyl derivative.

- Work-up: The reaction mixture is quenched with sodium thiosulfate to remove excess iodine, washed with water, dried over sodium sulfate, and concentrated.

- Purification: Column chromatography or recrystallization yields this compound.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of methyl 5-methylisoxazole-4-carboxylate | Hydroxylamine sulfate, ethyl ethoxymethylene acetoacetate, methanol, reflux 85-90 °C | 78-85 | Cyclization to form isoxazole ring |

| Iodination of methyl group | Iodine + oxidant (e.g., NIS), dichloromethane, 0-25 °C | ~60-90* | Selective halomethylation at 5-position |

*Yield estimated from analogous halomethylation reactions due to lack of direct data.

Research Findings and Notes

- The preparation of the isoxazole ester precursor is well-documented with reproducible high yields and purity.

- The iodination step requires careful control to prevent ring degradation or over-iodination.

- Purification techniques such as recrystallization and chromatography are essential to isolate the desired product.

- Alternative halogenations (e.g., bromination or chlorination) have been more commonly reported, but iodination offers unique reactivity for subsequent synthetic transformations.

- No direct patents or detailed procedures solely for this compound were found in major patent databases, indicating the need for adaptation from related isoxazole halogenation methods.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Iodomethane (CH₃I) and other alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

Synthesis Applications

Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate is primarily utilized as an intermediate in the synthesis of various biologically active compounds. Its iodinated structure allows for nucleophilic substitutions, facilitating the introduction of different functional groups.

Key Synthetic Pathways

- Nucleophilic Substitution Reactions : The iodomethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives that may exhibit enhanced biological activity.

- Coupling Reactions : It serves as a coupling agent in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Compounds derived from this oxazole derivative have shown promising antimicrobial properties. For instance, derivatives synthesized through nucleophilic substitution have been tested against various bacterial strains.

- Anticancer Properties : Research indicates that certain derivatives may possess anticancer activities due to their ability to inhibit specific enzymes involved in cancer cell proliferation .

Case Study 1: Antimicrobial Derivatives

A study conducted on derivatives synthesized from this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The derivatives were evaluated using standard disk diffusion methods, showcasing zones of inhibition that suggest effective antibacterial properties.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of modified oxazole derivatives. The study utilized cell lines representing different cancer types and assessed cell viability post-treatment with synthesized compounds. Results indicated a marked reduction in cell viability, suggesting potential for further development into therapeutic agents.

Mechanism of Action

The mechanism by which Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate to other 1,2-oxazole derivatives allow for meaningful comparisons. Key compounds include:

Spectroscopic and Physical Properties

| Property | Methyl 5-(Iodomethyl) | Methyl 5-(Chloromethyl) | Methyl 5-(4-Cl-Ph) | Ethyl 5-Methyl |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 283.03 | 175.57 | 237.64 | 141.13 |

| Key NMR Signals (δ, ppm) | Iodomethyl: ~4.5 (s) | Chloromethyl: ~4.7 (s) | Aromatic: 7.2–7.4 | Methyl: 2.5 (s) |

| Boiling Point (°C) | Not reported | Not reported | Not reported | 180–185 |

| Hazard Profile | Likely corrosive | H335, H314 (corrosive) | Not reported | Low toxicity |

- NMR Analysis : The iodomethyl group in this compound produces a distinct singlet at δ ~4.5 ppm for the CH2I protons, whereas the chloromethyl analog resonates at δ ~4.7 ppm . Aromatic substituents (e.g., 4-chlorophenyl) show characteristic splitting in the δ 7.2–7.4 ppm range .

Biological Activity

Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity based on diverse research findings and case studies.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluating various oxazole compounds reported minimum inhibitory concentrations (MIC) against several fungal strains, as shown in Table 1.

| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |

|---|---|---|---|---|

| 11 | 1.6 | 1.6 | 3.2 | 1.6 |

| 12 | 0.8 | 3.2 | 3.2 | 0.8 |

| This compound | TBD | TBD | TBD | TBD |

The exact MIC values for this compound are yet to be established but are expected to be comparable to those of other oxazole derivatives.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable investigation focused on the compound's cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated that derivatives similar to this compound induced apoptosis through mechanisms involving caspase activation and cell cycle arrest.

In one study, a related compound showed an IC50 value of against fibrosarcoma cells (HT-1080), suggesting that this compound may exhibit similar activity .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or proliferation.

- Receptor Modulation : By binding to receptors, it can alter signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of oxazole derivatives:

- Anticancer Activity : A study found that compounds containing the oxazole moiety demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving mitochondrial-mediated apoptosis .

- Antimicrobial Efficacy : Research highlighted the effectiveness of oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial action .

- Molecular Docking Studies : Computational studies have suggested that certain derivatives bind effectively to target proteins associated with cancer progression, providing insights into their potential therapeutic roles .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate?

The synthesis typically involves regioselective functionalization of the oxazole core. For example, iodomethylation at the 5-position can be achieved via radical or nucleophilic substitution reactions. A related approach involves coupling pre-functionalized fragments, as seen in the synthesis of ethyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate, where bromine incorporation guides subsequent modifications . Key steps include protecting group strategies (e.g., Boc for amine intermediates) and monitoring reaction regioselectivity using NMR spectroscopy .

Q. How is the structural integrity of this compound confirmed?

Multinuclear NMR (¹H, ¹³C, and ¹⁵N) is critical. For example, in analogous compounds, ¹H-¹⁵N coupling constants (e.g., ²JH3–N2 = 14.36 Hz) and ¹³C-¹⁵N interactions (e.g., ¹JC3–N2 = 4.55 Hz) confirm the oxazole ring configuration . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) further validate molecular geometry and substituent positions .

Advanced Research Questions

Q. How can dynamic rotameric equilibria in derivatives of this compound be analyzed?

Chemical exchange NMR techniques, such as 1D selective NOESY or saturation transfer experiments, are used to study rotamer populations. For example, irradiation of minor rotamer signals (e.g., δ 1.44 ppm for tert-butyl groups) revealed exchange with major conformers (δ 1.24 ppm) in N-Boc-protected analogs . These methods resolve equilibrating species and quantify energy barriers between rotamers.

Q. What challenges arise in achieving regioselective iodomethylation of the oxazole ring?

Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT) can predict reactive sites, while experimental optimization involves tuning reaction conditions (e.g., solvent polarity, temperature). For instance, steric hindrance at the 4-carboxylate group may direct iodomethylation to the 5-position. Competing pathways, such as over-alkylation or ring-opening, require careful monitoring via TLC or in situ NMR .

Q. How does the solid-state behavior of this compound derivatives impact crystallographic studies?

X-ray crystallography reveals intermolecular interactions (e.g., C–H···O hydrogen bonds, π···π stacking) that stabilize crystal lattices. For example, ethyl oxazole carboxylate derivatives exhibit unit-cell packing dominated by these interactions, which influence melting points and solubility . SHELX programs are widely used for refinement, particularly for handling high-resolution or twinned data .

Q. What strategies are employed to incorporate this compound into bioactive scaffolds?

The iodomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. In peptidomimetics, the oxazole core mimics peptide bonds, while the carboxylate enables conjugation to amino acid backbones. For example, N-Boc-protected oxazole derivatives have been used as noncanonical amino acids in drug design .

Methodological Considerations

Q. How are stability and degradation of this compound monitored under experimental conditions?

Accelerated stability studies (e.g., exposure to heat, light, or humidity) coupled with HPLC or LC-MS analysis detect decomposition products. Storage at low temperatures (-20°C) under inert atmospheres is recommended to prevent hydrolysis or radical-mediated degradation .

Q. What computational tools aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states and electron density distributions. For example, Fukui indices can identify electrophilic/nucleophilic sites, guiding functionalization strategies. Molecular docking studies assess binding affinity in drug discovery contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.